molecular formula C15H23N3O B2593271 2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol CAS No. 1912666-54-6

2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol

Cat. No.: B2593271
CAS No.: 1912666-54-6
M. Wt: 261.369
InChI Key: WIMXRVSLNKRTLQ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol is a chemical compound with the molecular formula C15H23N3O. This compound is of interest due to its unique structure, which includes a benzimidazole moiety, a known pharmacophore with diverse biological activities .

Properties

IUPAC Name

2,3-dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-14(2,15(3,4)19)16-10-13-17-11-8-6-7-9-12(11)18(13)5/h6-9,16,19H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMXRVSLNKRTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)O)NCC1=NC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole ring . This is followed by the alkylation of the benzimidazole with appropriate alkyl halides under basic conditions to introduce the methyl groups. The final step involves the reaction of the benzimidazole derivative with 2,3-dimethylbutan-2-ol under suitable conditions to yield the target compound .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects . For instance, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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